Cas no 896331-26-3 (N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide structure
896331-26-3 structure
Product name:N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide
CAS No:896331-26-3
MF:C18H17N5O3S
MW:383.424281835556
CID:5947748
PubChem ID:7259181

N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide
    • Acetamide, N-[4-(acetylamino)phenyl]-2-[(8-methyl-4-oxo-4H-pyrido[1,2-a]-1,3,5-triazin-2-yl)thio]-
    • AKOS024659023
    • 896331-26-3
    • N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
    • F2543-0544
    • N-(4-acetamidophenyl)-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide
    • Inchi: 1S/C18H17N5O3S/c1-11-7-8-23-15(9-11)21-17(22-18(23)26)27-10-16(25)20-14-5-3-13(4-6-14)19-12(2)24/h3-9H,10H2,1-2H3,(H,19,24)(H,20,25)
    • InChI Key: VIRJKJIKNRVICO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(NC(C)=O)C=C1)(=O)CSC1=NC(=O)N2C=CC(C)=CC2=N1

Computed Properties

  • Exact Mass: 383.10521059g/mol
  • Monoisotopic Mass: 383.10521059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 763
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 129Ų

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Predicted)
  • pka: 12.27±0.70(Predicted)

N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2543-0544-15mg
N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896331-26-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2543-0544-2μmol
N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896331-26-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2543-0544-20μmol
N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896331-26-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2543-0544-25mg
N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896331-26-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2543-0544-30mg
N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896331-26-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2543-0544-75mg
N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896331-26-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2543-0544-3mg
N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896331-26-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2543-0544-40mg
N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896331-26-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2543-0544-100mg
N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896331-26-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2543-0544-5μmol
N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
896331-26-3 90%+
5μl
$63.0 2023-05-16

Additional information on N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide

N-(4-Acetamidophenyl)-2-({8-Methyl-4-Oxo-4H-Pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)Acetamide: A Comprehensive Overview

N-(4-Acetamidophenyl)-2-({8-Methyl-4-Oxo-4H-Pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)Acetamide, also known by its CAS number 896331-26-3, is a highly specialized organic compound with significant potential in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and promising biological activities. The molecule's structure is characterized by a pyrido[1,2-a][1,3,5]triazine core, which is a heterocyclic aromatic system fused with a pyridine ring and a triazine ring. This core is further substituted with an acetamide group at the 8-methyl position and a sulfanyl-acetamide moiety at the 2-position.

The synthesis of this compound involves a series of intricate multi-step reactions that highlight the importance of precise control over reaction conditions to achieve the desired product. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of such complex molecules, ensuring higher yields and better purity. The use of advanced catalysts and novel reaction pathways has been pivotal in overcoming challenges associated with the construction of the pyrido[1,2-a][1,3,5]triazine framework.

One of the most notable aspects of this compound is its potential as a therapeutic agent. Preclinical studies have demonstrated that it exhibits potent anti-inflammatory and antioxidant properties. These findings are particularly significant given the growing need for novel agents to combat chronic inflammatory diseases and oxidative stress-related disorders. The molecule's ability to modulate key cellular pathways involved in inflammation and oxidative stress underscores its potential as a lead compound for drug development.

Recent research has also explored the pharmacokinetic profile of this compound. Studies conducted in animal models have shown that it exhibits favorable absorption and bioavailability characteristics. Additionally, preliminary toxicity studies indicate that it has a relatively low toxicity profile at therapeutic doses. These findings are encouraging and suggest that further clinical evaluation may be warranted.

The structural versatility of this compound allows for extensive modification to enhance its pharmacological properties. Researchers have been actively exploring various substitution patterns on the pyrido[1,2-a][1,3,5]triazine core to optimize its bioactivity. For instance, substituting different groups at the methyl position or modifying the sulfanyl-acetamide moiety has been shown to significantly alter its biological activity. Such modifications provide a platform for designing more potent and selective drug candidates.

In addition to its therapeutic potential, this compound has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent studies have demonstrated that it exhibits excellent charge transport properties and photoluminescence characteristics. These attributes make it a promising material for applications such as organic light-emitting diodes (OLEDs) and solar cells.

The development of this compound represents a significant milestone in the field of heterocyclic chemistry. Its synthesis and characterization have contributed valuable insights into the design of complex molecular architectures with tailored functionalities. Furthermore, its diverse applications across pharmaceuticals and materials science highlight its importance as a versatile building block for future innovations.

In conclusion, N-(4-Acetamidophenyl)-2-({8-Methyl-4-Oxo-4H-Pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)Acetamide (CAS No: 896331-26-3) stands as a testament to the ingenuity of modern chemical synthesis and its potential impact on various scientific disciplines. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in both therapeutic development and materials science.

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